molecular formula C11H8F3N3O B14084990 N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide CAS No. 102422-29-7

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide

Cat. No.: B14084990
CAS No.: 102422-29-7
M. Wt: 255.20 g/mol
InChI Key: BMXQTUCMQQKTHQ-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide is a heterocyclic compound featuring an imidazole ring linked via a carboxamide group to a 3-(trifluoromethyl)phenyl substituent. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group.

Properties

CAS No.

102422-29-7

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-3-9(6-8)16-10(18)17-5-4-15-7-17/h1-7H,(H,16,18)

InChI Key

BMXQTUCMQQKTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N2C=CN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

CDI-Mediated Synthesis: A High-Yield Industrial Approach

Reaction Mechanism and Optimization

The CDI-mediated route, widely adopted in industrial settings, involves the direct coupling of 3-(trifluoromethyl)aniline with imidazole-1-carbonyl chloride generated in situ from CDI. As detailed in patent WO2009111061A1, the process begins with dissolving 4-chloro-3-(trifluoromethyl)aniline in dichloromethane, followed by the addition of CDI at 20–30°C. The reaction proceeds via nucleophilic acyl substitution, where CDI activates the carbonyl group for attack by the aniline’s amine (Figure 1).

Key Reaction Conditions:
  • Solvent: Halogenated hydrocarbons (e.g., dichloromethane, chloroform)
  • Temperature: 20–30°C for 8–24 hours
  • Molar Ratio: 1:1 CDI to aniline
  • Yield: 93–98% after recrystallization

Purification and Scalability

Crude product purification typically involves solvent evaporation followed by recrystallization from ethanol-water mixtures. Gas chromatography analyses confirm purity levels exceeding 95%. This method’s scalability is evidenced by kilogram-scale productions in patent examples, with no reported drop in yield at larger volumes.

Carbodiimide-Based Coupling Reactions

EDC/DCC-Assisted Amide Bond Formation

Alternative routes employ carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between imidazole-1-carboxylic acid and 3-(trifluoromethyl)aniline. The carboxylic acid is first activated as an O-acylisourea intermediate, which reacts with the aniline’s primary amine.

Critical Parameters:
  • Activation Time: 30–60 minutes at 0–5°C
  • Coupling Time: 12–18 hours at room temperature
  • Base: N,N-diisopropylethylamine (DIPEA) or triethylamine
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Yield: 75–85% after column chromatography

Limitations and Mitigations

While EDC/DCC methods avoid moisture-sensitive intermediates, they require stoichiometric amounts of coupling agents and produce insoluble urea byproducts. Patent WO2009121288A1 addresses this by incorporating scavengers like hydroxybenzotriazole (HOBt), improving yields to 88%.

Multi-Step Synthesis via Hydrolysis and Cyclization

Hydrolysis of Esters to Carboxylic Acids

A less common but versatile approach involves hydrolyzing imidazole-1-carboxylate esters to their corresponding acids before coupling. For example, ethyl imidazole-1-carboxylate undergoes basic hydrolysis with NaOH in ethanol-water (1:1) at 60°C for 4 hours, yielding imidazole-1-carboxylic acid with 90% efficiency.

Acid Chloride Formation and Coupling

The carboxylic acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-(trifluoromethyl)aniline in dichloroethane at reflux completes the synthesis:

$$
\text{Imidazole-1-COCl} + \text{3-CF₃-C₆H₄-NH₂} \rightarrow \text{N-[3-(CF₃)phenyl]-1H-imidazole-1-carboxamide} + \text{HCl}
$$

Yield: 82–87% after aqueous workup.

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

Method Reagents Yield (%) Purity (%) Scalability
CDI-mediated CDI, DCM 93–98 ≥95 High
EDC/DCC coupling EDC, HOBt, DIPEA 75–88 90–93 Moderate
Multi-step hydrolysis NaOH, SOCl₂, DCE 82–87 88–91 Low

Efficiency and Practicality

The CDI route outperforms others in yield and scalability, making it ideal for industrial applications. However, its reliance on moisture-sensitive CDI necessitates anhydrous conditions, increasing operational costs. EDC/DCC methods, while simpler, face challenges in byproduct removal. The multi-step approach offers flexibility but suffers from cumulative yield losses.

Physicochemical Considerations in Synthesis

Solubility and Solvent Selection

The compound’s limited aqueous solubility (LogP ≈ 2.1) necessitates polar aprotic solvents. Dichloromethane and THF are preferred for CDI and carbodiimide routes, respectively. Recrystallization from ethanol-water mixtures exploits the compound’s temperature-dependent solubility.

Stability of Intermediates

Imidazole-1-carbonyl chloride degrades rapidly under humid conditions, requiring in situ generation and immediate use. Patent WO2009111061A1 mitigates this by conducting reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide has shown promise as an antitumor agent. Studies indicate it may inhibit pathways critical for cancer cell proliferation, making it a candidate for further development in cancer therapeutics. The compound's structural analogs have also been investigated for their biological activity against various cancer types, highlighting its potential in oncology .

Antiviral Properties
Research has identified derivatives of imidazole compounds that exhibit antiviral activity. For instance, certain analogs demonstrated significant inhibition against viruses such as cowpox and ectromelia, suggesting that this compound could be explored for antiviral drug development . The mechanism often involves the interaction with viral enzymes or cellular pathways essential for viral replication.

Anti-inflammatory Effects
Compounds with similar imidazole structures have been studied for their anti-inflammatory properties. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of these compounds, potentially leading to effective treatments for inflammatory diseases .

Biochemical Research

Binding Affinity Studies
The interaction of this compound with various biological targets is a focus of current biochemical research. Understanding its binding affinity to specific receptors can elucidate its mechanism of action and therapeutic potential. Such studies are crucial for developing targeted therapies in cancer and infectious diseases.

Structure-Activity Relationship (SAR) Analysis
The trifluoromethyl group significantly influences the compound's pharmacological profile. SAR studies are ongoing to determine how modifications to the imidazole ring affect biological activity, toxicity, and selectivity towards different targets . This information is vital for optimizing lead compounds in drug discovery.

Synthetic Chemistry

Synthesis Methods
Various synthetic routes have been developed to produce this compound and its derivatives. These methods include multi-component reactions that allow for the efficient construction of complex molecular architectures while maintaining high yields . The ability to synthesize this compound with precision enables researchers to explore a wide range of analogs for further biological testing.

Case Studies

Study Reference Focus Findings
Antiviral ActivityDemonstrated significant antiviral effects against cowpox virus with selectivity indices indicating low cytotoxicity.
PharmacokineticsInvestigated biotransformation pathways in animal models, revealing metabolites that retain biological activity.
Anti-inflammatory ActivityExplored derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

  • Benzyl vs. Phenyl Attachment : The benzyl-substituted analog () exhibits a methylene bridge, increasing lipophilicity (LogP ~3.2) compared to the target compound’s direct phenyl linkage (~3.0). This may enhance membrane permeability but reduce target specificity .

Ring Modifications and Hydrogen Bonding

  • The saturated ring may alter hydrogen-bonding capacity, impacting enzyme inhibition profiles .

Functional Group Complexity

  • Prochloraz: The bulky trichlorophenoxyethyl and propyl groups () contribute to its high molecular weight (376.7) and LogP (4.5), making it effective as a fungicide but limiting solubility. Its mode of action involves cytochrome P450 inhibition, a trait less likely in simpler analogs like the target compound .

Physicochemical and Industrial Implications

  • Thermodynamic Stability : The trifluoromethyl group’s electron-withdrawing nature enhances stability against oxidative degradation, a shared feature across all CF₃-containing analogs .

Biological Activity

N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide is a synthetic compound belonging to the imidazole derivatives class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, along with an imidazole core. The trifluoromethyl substituent enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development in various therapeutic areas, particularly oncology and infectious diseases.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antitumor Activity : Imidazole derivatives have shown potential as anticancer agents. This compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal properties. Studies on imidazole derivatives have reported activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, related compounds have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Imidazole compounds are known for their anti-inflammatory properties. Research indicates that this compound could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar imidazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. This includes inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation related to cancer and inflammation .
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell proliferation and survival. Structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances binding affinity to specific targets .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing appropriate starting materials to form the imidazole ring.
  • Functionalization Techniques : Introducing the trifluoromethyl group via electrophilic aromatic substitution or other fluorination methods.

Case Studies and Research Findings

Several studies have explored the biological activity of similar imidazole derivatives:

  • A study on benzimidazole derivatives demonstrated potent antibacterial activity against S. aureus (MIC = 2 µg/ml), suggesting that structural modifications can significantly enhance efficacy .
  • Another research highlighted the anti-inflammatory potential of imidazole derivatives, showing up to 93% inhibition of interleukin-6 at specific concentrations compared to standard treatments .

Comparative Analysis of Biological Activity

Compound TypeAntibacterial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundPotentially significantPromisingHigh
Benzimidazole DerivativesMIC = 2 µg/mlModerateModerate
Other Imidazole DerivativesVariesHighHigh

Q & A

Q. What are the optimal conditions for synthesizing N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide to ensure high yield and purity?

To optimize synthesis, use a coupling reaction between 4-(1H-imidazol-4-yl)aniline and activated carbamoyl intermediates under N,N-diisopropylethylamine catalysis. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).
  • NMR : ¹H NMR for aromatic proton environments (δ 7.2–8.5 ppm) and trifluoromethyl signals (δ ~3.9 ppm); ¹³C NMR for carbonyl (δ ~165 ppm) and CF₃ (δ ~125 ppm, q, J = 288 Hz).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₈F₃N₃O).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of this compound under different pH conditions?

Conduct stability studies in buffered solutions (pH 1–13) at 37°C. Use HPLC to quantify degradation products over 24–72 hours. The trifluoromethyl group enhances stability in acidic conditions, while the carboxamide bond may hydrolyze under strong alkaline conditions (pH >10). Compare degradation kinetics using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound analogs be systematically investigated?

Resolve contradictions by:

  • Systematic Analog Synthesis : Vary substituents (e.g., electron-withdrawing vs. donating groups) on the phenyl or imidazole rings.
  • Dose-Response Assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal).
  • Target Engagement Studies : Use competitive binding assays (e.g., SPR) to verify interactions with proposed targets like IMPDH or kinases .

Q. What computational strategies are recommended to predict the binding affinity of this compound with target enzymes?

Perform molecular docking (AutoDock Vina, Glide) to model interactions with active sites (e.g., IMPDH’s NAD⁺-binding domain). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. What methodologies are suitable for identifying and characterizing phase I and II metabolites of this compound in hepatic models?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH.
  • LC-HRMS : Detect metabolites via exact mass (e.g., hydroxylation [+16 Da], glucuronidation [+176 Da]).
  • MS/MS Fragmentation : Map metabolic pathways (e.g., oxidation at the imidazole ring).
  • Synthetic Standards : Compare retention times and spectra with authentic metabolites .

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of substituents on the imidazole ring of this compound?

  • Library Design : Synthesize analogs with substituents at positions 2, 4, and 5 of the imidazole (e.g., methyl, bromo, methoxy).
  • Biological Testing : Screen against disease-relevant targets (e.g., Mycobacterium tuberculosis IMPDH).
  • Data Analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., LogP, polar surface area) with potency.
  • Crystallography : Solve co-crystal structures to visualize substituent effects on binding (e.g., ’s imidazole derivatives) .

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